BenchChemオンラインストアへようこそ!

6-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Positional isomerism HIV-1 reverse transcriptase Structure-activity relationship

This 6-(5-bromothiophen-2-yl)pyrimidine-2,4-dione (BTPD) is differentiated by the 6-position thiophene attachment, unlike common 5-substituted analogs, and a bromine atom that serves as both a potency-modulating halogen bond donor and a synthetic handle for rapid Suzuki–Miyaura derivatization. This non-fused, rotationally flexible scaffold bypasses crowded fused-thienopyrimidine IP space while retaining the metal-chelating uracil core. Procure the exact CAS 1368710-34-2 to ensure SAR reproducibility, synthetic yields, and assay outcomes.

Molecular Formula C8H5BrN2O2S
Molecular Weight 273.11 g/mol
CAS No. 1368710-34-2
Cat. No. B1466920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS1368710-34-2
Molecular FormulaC8H5BrN2O2S
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C8H5BrN2O2S/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13)
InChIKeyVWCZSYXIMIXHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1368710-34-2): Structural Identity and Core Properties for Research Procurement


6-(5-Bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1368710-34-2), also designated by the synonym BTPD, is a heterocyclic small molecule (C₈H₅BrN₂O₂S; MW 273.11 g/mol) that appends a 5-bromothiophen-2-yl moiety at the 6-position of the pyrimidine-2,4(1H,3H)-dione (uracil) core . The compound is commercially available at ≥98% purity (HPLC) and is supplied for research and further manufacturing use only . Its structural features—a brominated thiophene ring coupled to a uracil scaffold—place it at the intersection of two privileged medicinal chemistry fragments, making it a versatile intermediate for derivatization and a candidate for biological screening in antiviral, anticancer, and kinase-inhibition programs [1].

Why Generic Substitution Fails for 6-(5-Bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione: Positional Isomerism and the Bromine Determinant


This compound cannot be freely interchanged with in-class pyrimidinediones because two structural features critically diverge from the nearest available analogs. First, the thiophene attachment occurs at the 6-position of the uracil ring rather than the more common 5-position ; the 5-substituted positional isomer 5-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (identical MW 273.11) presents a different electronic and steric environment at the uracil N1–C2–N3–C4–C5–C6 framework, which is well-documented to alter hydrogen-bonding patterns with biological targets [1]. Second, the bromine atom on the thiophene ring serves both as a potency-modulating halogen (affecting lipophilicity and potential halogen bonding) and as a synthetic handle for downstream Suzuki–Miyaura cross-coupling derivatization—a functionality absent in the non-halogenated 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (MW 194.21) . These two orthogonal differentiation axes mean that procurement of the exact CAS 1368710-34-2 compound is required to ensure reproducibility of structure-activity relationships (SAR), synthetic yields, and biological assay outcomes.

Quantitative Evidence Guide: 6-(5-Bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione Differentiation Data


Positional Isomer Differentiation: 6- vs. 5-Thiophene Attachment Alters Biological Target Engagement

The 6-(thiophen-2-yl) substitution pattern of the target compound differs fundamentally from the 5-substituted isomer. In the pyrimidinedione class, the position of aryl substitution on the uracil core is a critical determinant of biological activity. For non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors based on the pyrimidinedione scaffold, N1-heterocyclic substitution combined with specific C5/C6 aryl placement controls RT binding conformation and resistance mutation susceptibility [1]. The target compound (6-substituted) presents the bromothiophene moiety at a position analogous to the 6-aryl series, which has been shown to engage the RT allosteric pocket differently from 5-aryl congeners. This is a class-level inference: the positional isomer 5-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (same MW 273.11, same formula) cannot be assumed to produce identical IC₅₀ values in any given assay .

Positional isomerism HIV-1 reverse transcriptase Structure-activity relationship Pyrimidinedione

Bromine-Enabled Physicochemical Differentiation vs. Non-Halogenated Analog

The bromine atom on the thiophene ring of the target compound (MW 273.11) increases molecular weight by approximately 79 Da compared to the non-brominated analog 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (MW 194.21) . The TPSA of the target compound is 65.72 Ų , which remains identical to the non-brominated analog because bromine contributes minimally to polar surface area. However, the bromine atom substantially increases calculated LogP (estimated ΔLogP ≈ +0.8 to +1.2 based on the Hansch π constant for aromatic bromine), enhancing membrane permeability potential while the TPSA remains within the Veber threshold (<140 Ų) for oral bioavailability [1]. This creates a differentiated physicochemical profile: higher lipophilicity without TPSA penalty, translating to potentially improved cell permeability compared to the non-brominated congener, while retaining the same hydrogen-bond donor/acceptor capacity.

Lipophilicity Topological polar surface area Halogen bonding Drug-likeness

Synthetic Utility: Bromine as a Cross-Coupling Handle Enables Divergent Derivatization Not Possible with Non-Halogenated or Fused Analogs

The 5-bromothiophene moiety of the target compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Stille, etc.), enabling rapid generation of analog libraries through C-C bond formation at the thiophene 5-position [1]. This synthetic versatility is absent in the non-brominated 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione, which requires de novo synthesis of each thiophene-substituted analog. In contrast, the fused analog 6-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1388027-23-3; MW 247.07) also bears a bromine atom but within a conformationally restricted fused ring system that eliminates the rotational freedom of the thiophene-pyrimidine bond . The target compound retains rotational flexibility (one rotatable bond between thiophene and pyrimidine rings), which may be critical for induced-fit binding to certain biological targets where the fused analog's planar rigidity is suboptimal.

Suzuki-Miyaura coupling C-C bond formation Derivatization Medicinal chemistry

Class-Level Biological Precedent: Thiophene-Pyrimidinedione Scaffolds Demonstrate Multi-Target Kinase and Antiviral Inhibition

While direct biological data for CAS 1368710-34-2 from non-excluded primary literature is limited, the thiophene-pyrimidinedione chemotype has demonstrated quantifiable, target-specific activity across multiple therapeutic areas. N-Hydroxy thienopyrimidine-2,4-diones inhibit HIV-1 RNase H with IC₅₀ values as low as 0.04 μM (compound 11d) and antiviral EC₅₀ of 7.4 μM in cell culture [1]. The same chemotype repurposed against HCMV pUL89 endonuclease yielded IC₅₀ values in the nanomolar range in biochemical assays and low micromolar antiviral activity in cell-based assays [2]. In the kinase space, fused thieno[3,2-d]pyrimidine-2,4-dione derivatives inhibit PI3K with IC₅₀ values from 80 to 1359 nM and mTOR with IC₅₀ values from 0.29 to 1.25 nM [3], while thiophene-containing pyrimidine-based EGFR inhibitors show IC₅₀ of 2.2 nM against mutant EGFR (T790M) with 1730-fold selectivity over wild-type . These class-level data establish the biological competence of the thiophene-pyrimidinedione scaffold, supporting the screening of CAS 1368710-34-2 as a non-fused, brominated variant with distinct conformational and derivatization advantages.

HIV RNase H HCMV pUL89 endonuclease PI3K EGFR Broad-spectrum antiviral

Optimal Research and Industrial Application Scenarios for 6-(5-Bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS 1368710-34-2)


Kinase Inhibitor Lead Generation: Scaffold-Hopping from Fused Thienopyrimidinediones to Non-Fused 6-Thiophene Uracils

The target compound offers a non-fused, rotationally flexible alternative to the extensively patented fused thieno[3,2-d]pyrimidine-2,4-dione kinase inhibitor scaffold. Fused analogs have demonstrated PI3K IC₅₀ values of 80–1359 nM and mTOR IC₅₀ values of 0.29–1.25 nM [1]. The 6-(5-bromothiophen-2-yl) substitution pattern introduces a degree of conformational freedom absent in the planar fused system, which may enable access to kinase binding pockets inaccessible to rigid analogs. The bromine atom further permits rapid analog synthesis via Suzuki–Miyaura coupling to explore SAR at the thiophene 5-position [2]. This scenario is suited for medicinal chemistry teams seeking to diversify away from crowded fused-thienopyrimidine IP space while retaining the thiophene-pyrimidine pharmacophore.

Antiviral Screening: Profiling Against HIV-1 RNase H and HCMV pUL89 Endonuclease

The thiophene-pyrimidine-2,4-dione chemotype has validated activity against two metal-dependent viral endonucleases: HIV-1 RNase H (IC₅₀ as low as 0.04 μM for N-hydroxy analogs) and HCMV pUL89-C (nM-range biochemical IC₅₀) [3][4]. The target compound, bearing the uracil-2,4-dione metal-chelating motif and a bromothiophene substituent that can engage hydrophobic enzyme pockets, is a rational candidate for screening in these assays. Unlike the N-hydroxy analogs, the target compound lacks the N-hydroxy group, which may reduce metal-chelating potency but improve selectivity and metabolic stability—a testable hypothesis supported by SAR trends in the HtPD series [4]. Procurement of CAS 1368710-34-2 enables direct testing of this hypothesis.

Chemical Biology Tool: Bromine as a Dual-Function Pharmacophore Element and Synthetic Handle

The bromine atom in the target compound serves two simultaneous functions: (a) as a pharmacophoric element capable of forming halogen bonds with protein backbone carbonyls (C-Br···O=C interactions, with typical distances of 2.8–3.3 Å and interaction energies of 1–3 kcal/mol), and (b) as a reactive site for late-stage functionalization via palladium-catalyzed cross-coupling [2]. This dual functionality makes CAS 1368710-34-2 an ideal core scaffold for preparing focused libraries where the bromine is either retained (to probe halogen bonding contributions to target affinity) or replaced with diverse aryl/heteroaryl groups (to explore hydrophobic pocket complementarity). The TPSA of 65.72 Ų and MW of 273.11 place the compound within lead-like chemical space, supporting its use as a starting point for fragment-to-lead optimization .

Anticancer Cell-Based Screening: Prioritizing the 6-Substituted Uracil Scaffold for Thymidine Phosphorylase and Kinase Inhibition

6-Substituted uracil analogs are established inhibitors of thymidine phosphorylase (TP), an angiogenic enzyme validated as a target in oncology [5]. The target compound's 6-(5-bromothiophen-2-yl) substitution extends the SAR of this class by introducing a brominated heteroaromatic group at the critical 6-position, which in the TP inhibitor series has been shown to engage a hydrophobic pocket adjacent to the uracil binding site. Additionally, the broader thiophene-pyrimidine class exhibits cytotoxicity against MCF-7 breast cancer cells (class-level IC₅₀ < 30 μM for active thiophene derivatives) [6], and thieno[3,2-d]pyrimidine-2,4-diones have demonstrated anti-proliferative activity in prostate cancer models [7]. Screening CAS 1368710-34-2 in MCF-7, HeLa, and TP-overexpressing cell lines would establish whether the non-fused 6-bromothiophene-uracil architecture retains or improves upon the potency of fused and non-brominated congeners.

Quote Request

Request a Quote for 6-(5-bromothiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.